4-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-17-10-11-18(25)23(17)15-8-6-14(7-9-15)19(26)22-20-21-16(12-27-20)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJGAXITKYSEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated aromatic compound.
Attachment of the Benzamide Core: The thiazole ring is then coupled with a benzoyl chloride derivative under basic conditions to form the benzamide structure.
Introduction of the Pyrrolidinone Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogenated compounds or organometallic reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
MPPB (4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide)
MPPB shares a benzamide scaffold but replaces the 4-phenylthiazole group with a 2,5-dimethylpyrrole moiety. Key findings include:
- Enhanced mAb Production : MPPB increased cell-specific productivity in rCHO cultures by up to 7.8-fold compared to controls. However, this came at the cost of reduced cell viability (<50% in most cases) .
- Impact on Glycosylation : MPPB suppressed galactosylation of mAbs, a critical quality attribute for therapeutic antibodies .
Table 1: Comparison of Key Structural and Functional Attributes
Other Thiazol-2-yl Benzamide Derivatives
- Anti-Inflammatory Agents : N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) and related compounds demonstrated potent anti-inflammatory activity in carrageenan-induced edema models, highlighting the pharmacological versatility of the thiazole-benzamide scaffold .
- Plant Growth Modulators: Derivatives like N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide increased plant growth by 129.23% in screening assays .
Substituent Effects on Activity and Viability
Pyrrole Derivatives
Alkylpyrrole substituents significantly influence both productivity and cytotoxicity in rCHO cultures:
- Alkyl Chain Length : Longer alkyl chains (e.g., compounds 9–14 in ) improved productivity but drastically reduced viability. For example, compound 14 (2,5-diethylpyrrole) increased productivity 5.2-fold but reduced viability to 32% .
- Optimal Substituent : 2,5-Dimethylpyrrole (compound 13) uniquely balanced high productivity (6.1-fold increase) with preserved viability (>80%) .
Table 2: SAR of Pyrrole Derivatives in rCHO Cultures
| Compound | Pyrrole Substituent | Productivity Increase (Fold) | Cell Viability (%) |
|---|---|---|---|
| 7 | None (pyrrole) | No activity | 85 |
| 9 | 2-Methyl | 3.2 | 45 |
| 13 | 2,5-Dimethyl | 6.1 | 82 |
| 14 | 2,5-Diethyl | 5.2 | 32 |
Dioxopyrrolidinone vs. Dimethylpyrrole
The 2,5-dioxopyrrolidin-1-yl group in the target compound may confer distinct metabolic or solubility properties compared to MPPB’s dimethylpyrrole. For instance:
- Metabolic Impact: Dioxopyrrolidinone derivatives could influence intracellular ATP levels, as seen in MPPB-treated cells where ATP levels rose by 1.5-fold .
- Glycosylation Effects : Unlike MPPB, the target compound’s impact on mAb galactosylation remains unstudied but warrants investigation.
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic derivative that has attracted attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyrrolidine ring, thiazole moiety, and a benzamide group. Its molecular formula is with a molecular weight of approximately 356.44 g/mol.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit a variety of biological activities:
Anticonvulsant Activity
Research has shown that derivatives of 2,5-dioxopyrrolidine possess significant anticonvulsant properties. In particular, one study highlighted the efficacy of hybrid compounds in various seizure models. For instance:
- Compound 22 demonstrated an effective dose (ED50) in the maximal electroshock (MES) test at 23.7 mg/kg and in pentylenetetrazole-induced seizures at 59.4 mg/kg .
Antinociceptive Properties
The compound has also been evaluated for its pain-relieving effects. In vivo studies revealed that certain derivatives could significantly reduce pain responses in formalin-induced models .
Antimicrobial Activity
The broader class of compounds containing the dioxopyrrolidine structure has shown promising antimicrobial activity against various bacterial strains. In vitro assays indicated that these compounds could inhibit the growth of Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Ion Channel Modulation : Some studies suggest that these compounds may inhibit sodium and calcium currents in neurons, which is crucial for their anticonvulsant effects .
- TRPV1 Receptor Antagonism : The antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors contributes to the observed antinociceptive effects .
- Enzyme Inhibition : Certain derivatives have shown potential as enzyme inhibitors, impacting pathways associated with inflammation and microbial resistance .
Data Tables
| Activity | ED50 (mg/kg) | Model Used |
|---|---|---|
| Anticonvulsant | 23.7 | Maximal Electroshock (MES) |
| Anticonvulsant | 59.4 | Pentylenetetrazole-induced seizures |
| Antinociceptive | Not specified | Formalin-induced pain model |
| Antimicrobial | MIC < 50 μg/mL | Various bacterial strains |
Case Studies
- Anticonvulsant Efficacy : A study conducted on a series of pyrrolidine derivatives demonstrated that modifications to the dioxopyrrolidine structure could enhance anticonvulsant potency while maintaining safety profiles comparable to established antiepileptic drugs like valproic acid .
- Antimicrobial Screening : In a high-throughput screening study targeting Mycobacterium species, several derivatives exhibited significant inhibitory activity against both drug-sensitive and drug-resistant strains, indicating potential for development as novel anti-tuberculosis agents .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield/Purity | Reference |
|---|---|---|---|
| Amide coupling | Pyridine, RT, overnight | Crystallized pure | |
| Benzaldehyde condensation | Ethanol, glacial acetic acid, 4h reflux | 75–85% yield | |
| Thiazole-triazole coupling | DMF/ethanol, reflux, chromatography | >90% purity |
Basic: How is the compound structurally characterized?
Methodological Answer:
Key techniques include:
- Infrared (IR) Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and thiazole ring vibrations .
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and pyrrolidine/dioxopyrrolidinyl protons (δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165–170 ppm) .
- X-ray Crystallography : Resolves hydrogen bonding networks (e.g., N–H⋯N interactions) and crystal packing .
- Elemental Analysis : Validates purity (>95% C, H, N content) .
Basic: What biological targets or activities are associated with this compound?
Methodological Answer:
- Enzyme Inhibition : The amide group mimics PFOR (pyruvate:ferredoxin oxidoreductase) substrates, inhibiting anaerobic metabolism via hydrogen bonding (N–H⋯N interactions) .
- Antimicrobial Potential : Structural analogs show activity against Gram-positive bacteria (MIC ~4–16 µg/mL) in cell viability assays .
- Drug Discovery Libraries : Included in compound libraries for high-throughput screening against cancer targets .
Advanced: How can computational modeling elucidate its mechanism of action?
Methodological Answer:
- Molecular Docking : Predicts binding poses to PFOR (e.g., thiazole ring π-stacking with active-site residues) .
- Molecular Dynamics (MD) Simulations : Assesses binding stability over time (e.g., RMSD <2 Å over 100 ns) .
- QSAR Modeling : Correlates substituent electronegativity (e.g., fluorine) with enhanced inhibitory potency .
Advanced: What strategies improve solubility and bioavailability?
Methodological Answer:
- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, piperazine) via post-synthetic modifications .
- Salt Formation : Converting the free base to hydrochloride salts to enhance aqueous solubility.
- Prodrug Design : Masking the amide with labile esters for improved cellular uptake .
Advanced: How to address contradictions in reported biological data?
Methodological Answer:
- Assay Standardization : Compare pH, temperature, and co-factor requirements across studies (e.g., PFOR activity varies with anaerobic conditions) .
- Orthogonal Validation : Use enzyme inhibition assays (IC₅₀) alongside cellular viability tests (LD₅₀) to confirm target specificity .
- Dose-Response Analysis : Exclude non-linear effects by testing across 3–5 log concentrations .
Advanced: How to design SAR studies for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents on the thiazole (e.g., 4-phenyl → 4-fluorophenyl) and pyrrolidine rings (e.g., dioxo → mono-oxo) .
- Biological Testing : Screen analogs for enzyme inhibition (PFOR) and cytotoxicity (HeLa cells) .
- Statistical Optimization : Apply Design of Experiments (DoE) to identify critical substituents (e.g., Pareto charts for IC₅₀ vs. logP) .
Q. Table 2: Example SAR Findings
| Substituent (Thiazole) | PFOR IC₅₀ (µM) | Cytotoxicity (HeLa LD₅₀, µM) |
|---|---|---|
| 4-Phenyl | 12.5 | >100 |
| 4-Fluorophenyl | 8.2 | 85 |
| 4-Methoxyphenyl | 15.3 | >100 |
Advanced: What analytical techniques resolve structural ambiguities?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., thiazole vs. benzamide protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ = 395.0924) .
- Single-Crystal X-ray : Unambiguously resolves bond lengths and angles (e.g., C–N amide bond = 1.33 Å) .
Advanced: How to optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Continuous synthesis in microreactors reduces side reactions (e.g., 80% yield vs. 65% batch) .
- Catalyst Screening : Test palladium/copper catalysts for Suzuki couplings (e.g., Pd(OAc)₂ vs. Pd/C) .
- Solvent Optimization : Replace ethanol with acetonitrile for faster reaction kinetics (k = 0.15 min⁻¹) .
Advanced: What are the computational benchmarks for docking studies?
Methodological Answer:
- Docking Validation : Redock co-crystallized ligands (RMSD <1.5 Å) to confirm protocol accuracy .
- Binding Energy Thresholds : Use ΔG ≤ −8 kcal/mol as a cutoff for high-affinity hits .
- Consensus Scoring : Combine AutoDock Vina, Glide, and MM-GBSA scores to reduce false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
